Azide-PEG16-alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azide-PEG16-alcohol is a monodisperse polyethylene glycol (PEG) linker containing an azide group (N3) and a terminal hydroxyl group. This compound is known for its high solubility in aqueous media due to the hydrophilic PEG spacer. The azide group is reactive with alkyne, bicyclo[6.1.0]nonyne (BCN), and dibenzocyclooctyne (DBCO) via Click Chemistry to yield a stable triazole linkage . The hydroxyl group allows for further derivatization or replacement with other reactive functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The azide group is typically introduced via nucleophilic substitution reactions using azide salts such as sodium azide (NaN3) or potassium azide (KN3) in polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO) . The terminal hydroxyl group is introduced through esterification or etherification reactions.
Industrial Production Methods
Industrial production of Azide-PEG16-alcohol involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps such as column chromatography and recrystallization to achieve reagent-grade purity .
Chemical Reactions Analysis
Types of Reactions
Azide-PEG16-alcohol undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with alkynes, BCN, and DBCO to form stable triazole linkages
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, replacing leaving groups such as halides.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used for azide-alkyne cycloaddition reactions (CuAAC).
Nucleophilic Substitution: Azide salts (NaN3, KN3) in polar aprotic solvents (acetonitrile, DMSO).
Reduction: Reducing agents such as LiAlH4 or hydrogen gas with a palladium catalyst.
Major Products
Triazole Linkages: Formed from Click Chemistry reactions.
Primary Amines: Formed from the reduction of the azide group.
Scientific Research Applications
Azide-PEG16-alcohol has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Utilized in drug delivery systems and the development of therapeutic agents.
Industry: Applied in the production of advanced materials and nanotechnology.
Mechanism of Action
The primary mechanism of action of Azide-PEG16-alcohol involves its participation in Click Chemistry reactions. The azide group reacts with alkynes, BCN, and DBCO to form stable triazole linkages, which are crucial for bioconjugation and drug delivery applications . The hydroxyl group allows for further functionalization, enabling the compound to be tailored for specific applications .
Comparison with Similar Compounds
Similar Compounds
- Azide-PEG4-alcohol
- Azide-PEG8-alcohol
- Azide-PEG12-alcohol
Uniqueness
Azide-PEG16-alcohol is unique due to its longer PEG chain, which provides increased solubility and flexibility in aqueous media compared to shorter PEG linkers . This makes it particularly useful in applications requiring high solubility and biocompatibility .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H65N3O16/c33-35-34-1-3-37-5-7-39-9-11-41-13-15-43-17-19-45-21-23-47-25-27-49-29-31-51-32-30-50-28-26-48-24-22-46-20-18-44-16-14-42-12-10-40-8-6-38-4-2-36/h36H,1-32H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTGUYYMCFSEJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H65N3O16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
747.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.